![molecular formula C16H13ClFN5S2 B2642296 5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole CAS No. 1105197-31-6](/img/structure/B2642296.png)

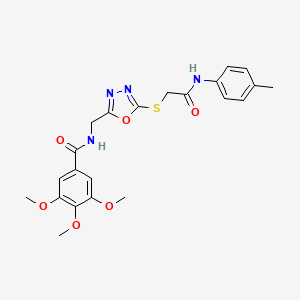

5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

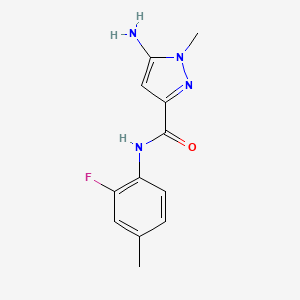

Description

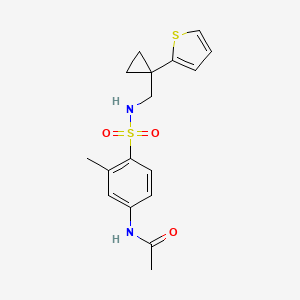

This compound is a derivative of 2-chloro-6-fluorobenzyl chloride . It has been studied for its potential applications in medicinal chemistry. It is believed to exhibit potent antitumor activity against various cancer cell lines.

Synthesis Analysis

The synthesis of this compound can be achieved through a multistep process. The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form 2-(2-chloro-6-fluorobenzyl)thio-1H-benzimidazole. It was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Molecular Structure Analysis

The molecular formula of 2-chloro-6-fluorobenzyl chloride, a derivative of the compound, is C7H5Cl2F . The molecular weight is 179.02 .Chemical Reactions Analysis

The compound is involved in several chemical reactions. For instance, it reacts with thiourea to form 2-(2-chloro-6-fluorobenzyl)thio-1H-benzimidazole.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-fluorobenzyl chloride, a derivative of the compound, include a refractive index of 1.537 and a density of 1.401 g/mL at 25 °C .Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural elucidation of benzimidazole and triazole derivatives, revealing their potential in various scientific applications. The synthesis techniques often involve multi-step reactions, aiming to explore the chemical properties and structural configurations of these compounds through methodologies like NMR, mass spectra, and crystal structure analysis. For example, compounds with benzimidazole rings exhibit planarity, with triazole parts positioned almost perpendicularly to avoid steric interactions. This structural orientation facilitates the study of intermolecular hydrogen bonds, crucial for understanding the molecular interactions within crystals (Karayel et al., 2015).

Biological Activities and Applications

- Antimicrobial and Antioxidant Activities : A new series of benzimidazole derivatives demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, incorporating triazole, thiadiazole, and oxadiazole rings, showed potent ABTS and DPPH scavenging activities, indicating their potential as antioxidant agents (Menteşe et al., 2015).

- Anticancer Properties : Benzimidazole and imidazo[2,1-b]thiazole derivatives have been explored for their anticancer activities, with certain compounds exhibiting potent effects against various cancer cell lines. The design and synthesis of these molecules aim to target specific pathways or molecular interactions critical in cancer progression. For example, compounds designed as benzimidazole derivatives have shown promise in preliminary screenings, offering insights into their mechanisms and potential therapeutic applications (Husain et al., 2013).

Molecular Docking and Interaction Studies

Investigations into the molecular docking and interaction of benzimidazole and triazole derivatives provide essential insights into their binding affinities and mechanisms of action. These studies help in identifying potential targets and understanding the structural basis of their biological activities, such as antimicrobial and anticancer effects. Computational analyses, including density functional theory and molecular docking, have been applied to assess the stability, conformation, and activity potential of these compounds, guiding further development and optimization for specific applications (Karayel, 2021).

Safety and Hazards

properties

IUPAC Name |

5-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5S2/c1-9-13(23-6-7-24-15(23)19-9)14-20-21-16(22(14)2)25-8-10-11(17)4-3-5-12(10)18/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJOTSHHAKCYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2642214.png)

![2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2642218.png)

![1-isopropyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2642227.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)

![4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine](/img/structure/B2642232.png)